3-methyl-2H-pyran-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
31678-73-6 |
|---|---|
Molecular Formula |
C6H6O2 |
Molecular Weight |
110.11 g/mol |
IUPAC Name |
3-methylpyran-2-one |
InChI |
InChI=1S/C6H6O2/c1-5-3-2-4-8-6(5)7/h2-4H,1H3 |
InChI Key |
ZQAUXTFRVDANBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=COC1=O |
Origin of Product |
United States |
Contextualization Within the Pyranone Chemical Class
Pyranones are six-membered lactones, which are cyclic esters, that are widely distributed in nature and are recognized for their diverse biological activities. ontosight.ai The core structure of a pyranone is a pyran ring containing a ketone functional group. The position of the double bond and the ketone in the ring gives rise to different isomers, such as α-pyrones (2H-pyran-2-ones) and γ-pyrones (4H-pyran-4-ones). 3-Methyl-2H-pyran-2-one, as its name suggests, belongs to the α-pyrone subclass and is characterized by a methyl group substitution at the third carbon position of the pyranone ring. ontosight.ai This specific substitution pattern can significantly influence its chemical reactivity and biological properties. ontosight.ai
The pyranone moiety is a structural feature found in a vast array of biologically active metabolites. beilstein-journals.org These compounds are present in all three kingdoms of life and exhibit a wide range of biological functions, from being intermediates in primary metabolism to acting as signaling molecules and defense compounds. beilstein-journals.org The broad spectrum of activities associated with pyranones, including antimicrobial, antitumor, and cytotoxic properties, has made them a focal point for synthetic chemists and pharmacologists. beilstein-journals.orgiosrjournals.org
Overview of Structural Features and Derivatives Relevant to Academic Research
The foundational structure of 3-methyl-2H-pyran-2-one is a six-membered ring containing an oxygen atom and a conjugated system with a ketone. The methyl group at the C-3 position is a key structural feature that differentiates it from other pyranones. The reactivity of the pyran-2-one ring allows for various chemical modifications, leading to a diverse range of derivatives that are actively being explored in academic research.
Derivatives of this compound are often synthesized by introducing different functional groups at various positions on the pyranone core. These modifications are instrumental in modulating the compound's lipophilicity, stability, and biological interactions. For instance, the introduction of a hydroxyl group and a butan-2-yl substituent at other positions on the ring results in 6-(Butan-2-yl)-4-hydroxy-3-methyl-2H-pyran-2-one, a compound investigated for its potential bioactive properties.
Another area of academic interest is the synthesis of more complex heterocyclic systems using this compound as a building block. Its structure serves as a scaffold for creating a wide variety of compounds with potential applications in medicinal chemistry and materials science. imist.maresearchgate.net Research has demonstrated that the pyran-2-one nucleus can undergo interesting rearrangement reactions when treated with various nucleophilic reagents, leading to the formation of diverse heterocyclic systems. researchgate.net
The table below showcases some derivatives of this compound and their relevance in academic research.
| Derivative Name | Structural Modification | Relevance to Academic Research |
| 6-(Butan-2-yl)-4-hydroxy-3-methyl-2H-pyran-2-one | Addition of a butan-2-yl group at C-6 and a hydroxyl group at C-4 | Investigated for potential antimicrobial, antifungal, and antioxidant properties. |
| (S)-6-(2,9-dihydroxynonyl)-4-hydroxy-3-methyl-2H-pyran-2-one | Addition of a dihydroxynonyl chain at C-6 and a hydroxyl group at C-4, with specific stereochemistry | Studied for potential antioxidant, anti-inflammatory, and antimicrobial activities. ontosight.ai |
| 3-Cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-ones | Acylation at the C-3 position with a cinnamoyl group | Synthesized and evaluated for potential antituberculosis activity. nih.gov |
| 3-Methyl-2H-furo[2,3-c]pyran-2-one | Fused furan (B31954) ring | Identified as a seed germination stimulant derived from the smoke of burning plant material. researchgate.net |
Historical Development and Emerging Research Trajectories of 3 Methyl 2h Pyran 2 One Scaffolds
Isolation Methodologies from Plant-Derived Smoke and Biological Materials
The discovery and subsequent isolation of this compound derivatives, particularly from plant-derived smoke, have been pivotal in understanding their role as signaling molecules in ecosystems.
A significant breakthrough in this field was the identification of a class of compounds known as karrikinolides from plant-derived smoke. mdpi.com The most prominent and well-studied of these is karrikinolide (KAR₁), chemically identified as 3-methyl-2H-furo[2,3-c]pyran-2-one. cabidigitallibrary.orgfrontiersin.orgbiosynth.com This discovery in 2004 by two independent research groups marked a crucial step in understanding the chemical basis for the long-observed phenomenon of smoke-stimulated seed germination in post-fire landscapes. mdpi.comnih.gov
Karrikinolides are butenolides, characterized by a fused furan (B31954) and pyran ring system. KAR₁ is recognized as a potent germination stimulant for a wide array of plant species, including those from fire-prone and fire-free environments, as well as various agricultural and horticultural crops. mdpi.comcabidigitallibrary.orgishs.org Its activity is remarkable, with demonstrated effects at extremely low concentrations, in the range of parts per trillion. ishs.org
The isolation process typically involves the collection of smoke generated from burning plant materials, which is then passed through water to create smoke-water. cabidigitallibrary.orgarccjournals.com This aqueous solution, containing a complex mixture of compounds, is then subjected to bioassay-guided fractionation. This process involves separating the mixture into different fractions and testing each for its biological activity, such as seed germination promotion. The active fractions are further purified using techniques like high-performance liquid chromatography (HPLC) to isolate the pure bioactive compounds. acs.org
Smoke is now known to contain a family of at least six related karrikins (KAR₁ to KAR₆). mdpi.com Among these, KAR₁ is generally the most abundant and often the most active. mdpi.com For instance, the concentration of KAR₁ in smoke can be 5.5 to 38 times higher than that of other karrikins. mdpi.com
Table 1: Key Karrikinolides and their Significance
| Compound Name | Chemical Name | Significance |
|---|---|---|
| Karrikinolide (KAR₁) | 3-Methyl-2H-furo[2,3-c]pyran-2-one | A primary germination stimulant found in plant-derived smoke, active at very low concentrations. mdpi.comcabidigitallibrary.orgishs.org |
Beyond the well-known karrikinolides, research has led to the identification of other methylated 2H-pyran-2-one analogues from various natural sources.
Furthermore, various 2H-pyran-2-one derivatives have been isolated from fungi. For instance, an untargeted metabolomics approach on a marine-sourced Penicillium restrictum revealed a high chemical diversity of pyran-2-ones when the fungus was cultured in a medium containing mussel extract. nih.gov This study led to the isolation of twelve pyran-2-ones, including five new fungal natural products. nih.gov The structures of these compounds were determined using 1D- and 2D-NMR experiments, high-resolution tandem MS, and other advanced analytical techniques. nih.gov
Other examples include 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives which have been synthesized and tested for herbicidal activity, showcasing the potential for discovering new bioactive molecules based on the pyran-2-one scaffold. mdpi.com
Table 2: Examples of Methylated 2H-Pyran-2-one Analogues
| Compound Name | Source |
|---|---|
| 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one | Plant-derived smoke acs.org |
| Various pyran-2-ones | Penicillium restrictum (marine fungus) nih.gov |
Proposed Biosynthetic Mechanisms Leading to 2H-Pyran-2-one Ring Systems (e.g., Maillard-like Reactions)
The formation of the 2H-pyran-2-one ring system is a topic of ongoing research, with several proposed biosynthetic and chemical formation pathways.
One of the prominent proposed mechanisms for the formation of compounds like karrikinolides from burning plant material is through Maillard-like reactions. The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. nih.govnih.gov This reaction is responsible for the browning and flavor development in many cooked foods. nih.gov In the context of burning vegetation, the carbohydrates (like cellulose) and amino compounds present in plant tissues undergo these reactions to form a myriad of products, including pyranones. cabidigitallibrary.org For example, 2H-pyran-2-one has been identified as a flavor component produced during the browning stage of fermented milk, a process involving Maillard reactions. nih.gov The formation of 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one (DDMP), a product of the Maillard reaction, is facilitated under lower moisture conditions. scispace.com
In biological systems, the biosynthesis of pyranone rings can occur through various enzymatic pathways. Polyketide synthases (PKSs) are a major class of enzymes involved in the biosynthesis of a wide range of natural products, including some containing pyran rings. beilstein-journals.org For instance, in the biosynthesis of pseudomonic acid A, a pyran ring is formed through a complex tailoring pathway involving dehydrogenation, epoxidation, and ring-opening reactions catalyzed by enzymes like dioxygenases. beilstein-journals.org Another mechanism involves an oxa-Michael addition on an α,β-unsaturated thioester intermediate, which can lead to the formation of pyran rings. beilstein-journals.org
Furthermore, cytochrome P450 monooxygenases can also play a role. In an engineered aureothin (B1665325) pathway, an atypical cytochrome P450-mediated four-electron oxygenation-cyclization cascade was found to generate a pyran analogue. nih.gov This process involves the formation of an oxo intermediate that undergoes an electrocyclization reaction to yield the 2H-pyran ring. nih.gov
Table 3: Proposed Mechanisms for 2H-Pyran-2-one Ring Formation
| Mechanism | Context | Key Intermediates/Enzymes |
|---|---|---|
| Maillard-like Reactions | Burning of plant material, food processing | Amino acids, reducing sugars nih.gov |
| Polyketide Synthesis | Microbial biosynthesis | Polyketide synthases (PKSs), dioxygenases beilstein-journals.org |
| Oxa-Michael Addition | Microbial biosynthesis | Pyran-forming cyclase domains beilstein-journals.org |
Strategies for the De Novo Construction of the 2H-Pyran-2-one Core
The de novo synthesis of the 2H-pyran-2-one core involves the formation of the heterocyclic ring from simpler, non-cyclic starting materials. These methods offer flexibility in introducing various substituents onto the pyranone ring. The 2H-pyran-2-one ring is a six-membered, unsaturated lactone that can be found in numerous natural products with diverse biological activities. clockss.org Its synthesis is of considerable interest for accessing these compounds and their analogues.
Multi-component reactions (MCRs) and one-pot syntheses have emerged as powerful tools for the efficient construction of complex molecules like this compound derivatives. tandfonline.com These approaches are atom-economical and reduce the number of synthetic steps and purification procedures. niscpr.res.in
One notable example involves a one-pot, three-component reaction for the synthesis of substituted 4-hydroxy-6-methyl-2H-pyran-2-one derivatives. This can be achieved by reacting 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with other reagents in a single vessel. tandfonline.comtandfonline.com For instance, the reaction with 4-amino-5-hydrazino-4H- tandfonline.comacgpubs.orgtriazole-3-thiol and phthalic anhydrides in acetic acid yields complex heterocyclic systems containing the pyran-2-one moiety. tandfonline.comtandfonline.com Similarly, reacting the same bromo-pyranone with thiosemicarbazide (B42300) and various aromatic carboxylic acids in the presence of phosphorus oxychloride (POCl3) affords thiazolo[2,3-c] tandfonline.comacgpubs.orgtriazol-5-yl substituted 2H-pyran-2-ones. niscpr.res.in Another four-component approach describes the synthesis of 1,2,4-trisubstituted imidazoles attached to the 4-hydroxy-6-methyl-2H-pyran-2-one core by reacting bromo dehydroacetic acid, an aromatic aldehyde, benzylamine, and ammonium (B1175870) acetate. acgpubs.org
A tandem Knoevenagel-Michael protocol has also been developed for the synthesis of complex pyran-2-one derivatives. This multicomponent reaction of phenylglyoxal (B86788) hydrate (B1144303), 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one demonstrates the versatility of one-pot procedures. mdpi.com
A one-pot synthesis of 3-benzoylamino derivatives of 2H-pyran-2-ones can be achieved from appropriate ketones, N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA), and hippuric acid in the presence of acetic anhydride. researchgate.netumich.edu
A two-step synthesis method has been reported for 4-methyl-6-(2,4,4-trimethyl-amyl)-2H-pyran-2-one, starting from isononanoyl chloride and 3,3-dimethyl methacrylate. The process involves an acylation reaction followed by a cyclization reaction under the influence of concentrated sulfuric acid and glacial acetic acid. google.com
A summary of representative multi-component reactions is presented below:
Table 1: Examples of Multi-Component Syntheses of 2H-Pyran-2-one Derivatives| Starting Materials | Reagents/Conditions | Product Type |
|---|---|---|
| 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, 4-amino-5-hydrazino-4H- tandfonline.comacgpubs.orgtriazole-3-thiol, phthalic anhydrides | Acetic acid, 80°C | Substituted 2,3-dihydro-2-(6-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7H- tandfonline.comacgpubs.orgtriazolo[3,4-b] acgpubs.orgmdpi.comthiadiazin-3-yl)phthalazine-1,4-diones tandfonline.comtandfonline.com |
| 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, aromatic carboxylic acids | Toluene, POCl3, reflux | 4-hydroxy-6-methyl-3-(3-phenylthiazolo[2,3-c] tandfonline.comacgpubs.orgtriazol-5-yl)-2H-pyran-2-ones niscpr.res.in |
| Bromo dehydroacetic acid, aromatic aldehyde, benzylamine, ammonium acetate | Dry alcohol | 3-(1-Benzyl-2-phenyl-1H-imidazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives acgpubs.org |
| Phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, 4-hydroxy-6-methyl-2H-pyran-2-one | p-Toluenesulfonic acid, ethanol (B145695), reflux | 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione mdpi.com |
Cyclization and lactonization are fundamental strategies for the synthesis of the 2H-pyran-2-one core. These reactions often involve the intramolecular cyclization of a suitably functionalized acyclic precursor.
One approach involves the palladium-catalyzed coupling of alkynylzinc compounds with haloacrylic acids, followed by a zinc bromide-catalyzed lactonization to yield 6-alkyl-2H-pyran-2-ones. nih.gov Another palladium-catalyzed method involves the Sonogashira coupling to form (Z)-2-alken-4-ynoates, which then undergo electrophilic cyclization to produce the 2-pyrone ring. nih.gov
A reaction between acetylene (B1199291) dicarboxaldehyde monoacetal and substituted Meldrum's acid proceeds through a Michael addition, cyclization to a furan, and subsequent lactonization to afford 4-aroyl-6-aryl-3-phenyl-2-pyrones. nih.gov
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. ijpcbs.com This reaction can also be employed in the synthesis of pyran-2-one derivatives. For instance, the condensation of enamines with the Vilsmeier-Haack reagent (prepared from DMF and POCl₃) can lead to the formation of pyrazolyl-pyranones after intramolecular cyclization and deamination. imist.ma The Vilsmeier-Haack reagent can also be used to synthesize 3-chloro-4-hydroxy-6-methyl-2H-pyran-2-ones. nih.gov
Acid-catalyzed cyclization is another key strategy. For example, p-toluenesulfonic acid in refluxing acetonitrile (B52724) can promote the ring formation to yield the pyran-2-one core. The lactonization step in the synthesis of 4-methyl-6-amyl-2-pyranone from 3-methyl-2-decene-5-ketone acid is carried out in acetic acid, with yields reported up to 90%. google.com
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings and has been applied to the synthesis of the 2H-pyran-2-one scaffold. 3-Acylamino-2H-pyran-2-ones can act as dienes in these reactions. mdpi.comchim.it When reacted with alkynes as dienophiles, unstable oxabicyclo[2.2.2]octadiene intermediates are formed, which then eliminate carbon dioxide to yield highly substituted anilines. mdpi.comchim.it
The reactivity in these normal electron demand Diels-Alder reactions is influenced by the electronic properties of the substituents on both the pyranone and the dienophile. mdpi.com Harsher reaction conditions, such as high temperatures, are often required for 2H-pyran-2-ones to participate as dienes compared to non-aromatic cyclic dienes. chim.it The reaction of 3,5-dibromo-2-pyrone with various dienophiles has also been explored, leading to the formation of tricyclolactones. nih.gov
Carbohydrates serve as readily available and inexpensive chiral starting materials for the synthesis of complex molecules, including this compound and its derivatives. A well-documented route to 3-methyl-2H-furo[2,3-c]pyran-2-one starts from 1,2-O-isopropylidene-D-xylofuranose. researchgate.net This multi-step synthesis involves:
Oxidative cleavage of the furanose ring to form a dialdehyde.
Lactonization under acidic conditions to construct the pyran-2-one core.
Methylation at the C3 position.
Directed Functionalization and Derivatization of the this compound Scaffold
The functionalization of the pre-formed this compound scaffold is a crucial strategy for creating a diverse range of derivatives. The pyran-2-one ring possesses multiple reactive sites (C2, C4, and C6) that are susceptible to nucleophilic attack, leading to ring-opening and rearrangement reactions. clockss.org
One-pot, multi-component reactions are frequently used to derivatize the 4-hydroxy-6-methyl-2H-pyran-2-one core. For example, reaction of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with various nucleophiles can introduce complex heterocyclic substituents at the 3-position. niscpr.res.intandfonline.com
The presence of a 3-amino group on the 2H-pyran-2-one ring opens up further possibilities for derivatization. researchgate.netumich.edu For instance, the benzoyl protective group on 3-benzoylamino-2H-pyran-2-ones can be removed by heating in sulfuric acid to yield the corresponding 3-amino derivatives, which can then be further modified. researchgate.netumich.edu
Late-stage functionalization of related pyrano[3,2-a]carbazole scaffolds has been achieved through selective brominations and borylations, allowing for the introduction of various functional groups via cross-coupling reactions. nsf.gov Metalation of the 2-pyrone ring using TMP-bases followed by reaction with electrophiles is another method for functionalization. uni-muenchen.de
Preparation of Key Intermediates and Precursors for Complex Pyranone Architectures
Polyketide-Derived Precursors
Among the most versatile precursors for functionalized pyranones are 4-hydroxy-2-pyrones derived from polyketides, such as triacetic acid lactone (TAL) and dehydroacetic acid (DHA). researchgate.netresearchgate.net These compounds are readily available and feature multiple reactive sites, making them ideal starting points for constructing a diverse array of heterocyclic systems. researchgate.netresearchgate.netimist.ma Their utility stems from their ability to undergo electrophilic substitution, Michael additions, and various condensation and cyclization reactions. imist.mamdpi.com For example, DHA can be condensed with aldehydes and subsequently hydrogenated to produce 4-hydroxy-6-methyl-3-(3-arylpropanoyl)-2H-pyran-2-ones, which are themselves valuable intermediates for fused heterocyclic systems like benzimidazoles. imist.ma
The modification of these basic pyrone skeletons is a common strategy. Reactions such as bromination, iodination, acylation, and alkylation at positions 3 and 5 of the pyrone ring are widely used to introduce functionality. mdpi.com
Multi-Component Reaction (MCR) Precursors
Multi-component reactions offer an efficient pathway to complex molecules by combining three or more starting materials in a single synthetic operation. Various precursors are employed in MCRs to build elaborate pyranone-fused architectures. For instance, the one-pot, three-component reaction of an arylaldehyde, malononitrile (B47326), and a suitable active methylene (B1212753) compound like methyl acetoacetate (B1235776) or 8-hydroxyquinoline (B1678124) can yield highly functionalized 2-amino-4H-pyran-3-carbonitriles. arabjchem.org These intermediates, containing a reactive β-enaminonitrile moiety, are pivotal for the synthesis of fused pyranopyrimidinones. arabjchem.org
Similarly, complex spirooxindoles fused with pyrazolopyridine moieties have been synthesized via a three-component domino reaction using 4-hydroxy-6-methyl-2H-pyran-2-one, 3-methyl-1-phenyl-1H-pyrazol-5-amine, and isatin. nih.gov The strategic selection of these simple precursors allows for the rapid assembly of intricate molecular frameworks.
Table 1: Examples of Precursors in Multi-Component Reactions for Complex Pyranone Synthesis
| Resulting Architecture | Precursor 1 | Precursor 2 | Precursor 3 | Catalyst/Conditions | Ref. |
| Fused Pyranopyrimidinones | Arylaldehyde | Malononitrile | Methyl Acetoacetate | Sodium Carbonate, Ethanol | arabjchem.org |
| Spirooxindole-fused Pyrazolopyridines | 4-hydroxy-6-methyl-2H-pyran-2-one | 3-methyl-1-phenyl-1H-pyrazol-5-amine | Isatin | Green Process | nih.gov |
| 4-hydroxy-3-(3-aryl-1H-indol-2-yl)-2H-pyran-2-ones | Arylamine | Arylglyoxal | 4-hydroxy-6-methyl-2-pyrone | Knoevenagel Condensation | semanticscholar.org |
| Chromeno[4,3-d]pyrazolo[3,4-b]pyridines | Salicylaldehydes | 4-hydroxy-6-methyl-2H-pyran-2-one | L-proline | N/A | clockss.org |
Stereospecific and Chiral Precursors
For the synthesis of chiral natural products and therapeutic agents, the preparation of stereochemically defined intermediates is paramount. An industrial-scale preparation of (3R,4S,5R,6R)-3,4,5-tris(benzyloxy)-6-methyltetrahydro-2H-pyran-2-one, a key intermediate for SGLT2 inhibitors, has been developed from the commercially available and inexpensive methyl-α-D-glucopyranoside. thieme-connect.com This multi-step synthesis involves a sequence of protection, functional group manipulation, and oxidation to yield the target lactone with high purity and reproducible quality. thieme-connect.com
Another versatile approach to chiral isochromanones, such as (R)-mellein, utilizes cycloaddition reactions with chiral acetylenic esters. nih.gov The synthesis of (R)-mellein was achieved through the cycloaddition of a chiral acetylenic ester with 1-methoxy-1,3-cyclohexadiene, followed by aromatization and further transformations, demonstrating how chiral precursors can effectively transmit their stereochemical information to the final complex product. nih.gov
Table 2: Multi-step Synthesis of a Chiral Pyranone Intermediate
| Target Intermediate | Starting Material | Key Synthetic Steps | Overall Yield | Ref. |
| (3R,4S,5R,6R)-3,4,5-tris(benzyloxy)-6-methyltetrahydro-2H-pyran-2-one | Methyl-α-D-glucopyranoside | TBS protection, Benzyl protection, TBS removal, Iodination, Reduction, Demethylation, Oxidation | N/A (Industrial Scale) | thieme-connect.com |
| (R)-Mellein | (R)-Propylene Oxide | Formation of chiral acetylenic ester, Cycloaddition, Silyl group removal, Cyclization, Methyl ether cleavage | 30% | nih.gov |
Precursors for Cyclization and Annulation Strategies
The construction of the pyranone ring itself is often achieved through the cyclization of acyclic precursors. The most common method involves the cyclization of 1,3,5-tricarbonyl compounds or their synthetic equivalents. mdpi.com These precursors can be prepared via Claisen condensation of substituted acetoacetic esters in the presence of strong bases like LDA or LiHMDS. mdpi.com
Other cyclization strategies include:
Iodolactonization: (Z)-2-en-4-ynoic acids can be treated with iodine to afford 6-substituted 5-iodo-2(2H)-pyranones. nih.gov
Palladium-Catalyzed Cyclization: A tandem coupling-cyclization process between 5-iodopyrazole-4-carboxylic acid and a terminal alkyne regioselectively constructs a pyrano[4,3-c]pyrazol-4(1H)-one ring system. nih.gov
Lewis Acid-Catalyzed Cyclization: A δ-hydroxy-β-ketoester and an aldehyde can be condensed in the presence of a Lewis acid like TMSOTf to form the pyranone core, a method used in the synthesis of (−)-okilactomycin. nih.gov
N-Heterocyclic Carbene (NHC) Catalysis: A formal [3 + 3] annulation of alkynyl esters with enolizable ketones, catalyzed by an NHC, provides a metal-free route to functionalized 2H-pyran-2-ones. acs.org
Photocatalytic Radical Cascade: Diazo compounds can serve as radical precursors in a photocatalytic cascade cyclization to generate pyranone derivatives under mild, green conditions. acs.org
These diverse methods highlight the importance of designing and preparing specific acyclic precursors that are primed for efficient ring closure to deliver the target pyranone architecture.
Chemical Reactivity and Transformation Mechanisms of 2h Pyran 2 One Systems
Nucleophilic and Electrophilic Reactivity of the Pyranone Ring
The 2H-pyran-2-one ring exhibits both nucleophilic and electrophilic characteristics. The presence of the electron-withdrawing carbonyl group and the oxygen heteroatom significantly influences the electron distribution within the ring. This creates electrophilic centers at positions C-2, C-4, and C-6, making them susceptible to nucleophilic attack. clockss.orgresearchgate.net Conversely, the pyranone ring also possesses nucleophilic character, particularly at the C-3 and C-5 positions, which allows for electrophilic substitution reactions. clockss.org
The reactivity of the 2H-pyran-2-one ring can be understood by considering its resonance structures, which indicate a partial positive charge on the aforementioned carbon atoms. This dual reactivity is a key feature that chemists exploit for the synthesis of more complex molecules. The aromatic nature of 2H-pyran-2-ones is demonstrated by their selective substitution patterns in electrophilic reactions, such as nitration, sulfonation, and halogenation, which predominantly occur at the C-3 and C-5 positions. clockss.org
Table 1: Reactive Sites in the 2H-Pyran-2-one Ring
| Position | Reactivity | Attacking Species |
| C-2 | Electrophilic | Nucleophiles |
| C-3 | Nucleophilic | Electrophiles |
| C-4 | Electrophilic | Nucleophiles |
| C-5 | Nucleophilic | Electrophiles |
| C-6 | Electrophilic | Nucleophiles |
Ring-Opening and Rearrangement Reactions Leading to Diverse Heterocyclic Systems
One of the most significant aspects of 2H-pyran-2-one chemistry is its propensity to undergo ring-opening and rearrangement reactions, particularly when treated with nucleophiles. These transformations provide a powerful tool for the synthesis of a variety of heterocyclic and carbocyclic systems that would be otherwise difficult to access. clockss.org The initial step in these reactions is typically the nucleophilic attack at one of the electrophilic centers of the pyranone ring, leading to the opening of the lactone ring. clockss.orgresearchgate.net
The resulting open-chain intermediate can then undergo intramolecular cyclization in various ways, depending on the nature of the nucleophile and the reaction conditions, to form new ring systems. clockss.org For instance, reactions with nitrogen-based nucleophiles can lead to the formation of pyridines, pyrimidines, quinolines, and isoquinolines. researchgate.netepa.gov Similarly, carbon nucleophiles can induce ring transformations to generate carbocyclic structures. clockss.org These reactions highlight the utility of 2H-pyran-2-ones as versatile synthons in heterocyclic chemistry.
Substitution Reactions at Various Positions of the Pyranone Core
The 2H-pyran-2-one core can undergo substitution reactions at several positions, allowing for the introduction of a wide range of functional groups. Electrophilic substitution reactions, as mentioned earlier, selectively occur at the C-3 and C-5 positions. clockss.org This regioselectivity is a consequence of the electronic properties of the pyranone ring.
Furthermore, the synthesis of substituted 2H-pyrans can be achieved through cascade reactions. For example, methyl coumalate can react with activated methylene (B1212753) nucleophiles to produce substituted 2H-pyrans. acs.org The introduction of substituents can significantly influence the chemical and biological properties of the resulting pyranone derivatives.
Oxidative and Reductive Transformations
The 2H-pyran-2-one ring can be subjected to both oxidative and reductive transformations. For instance, some 1,4-dihydropyridazine derivatives formed from the reaction of 2H-pyran-2-ones with hydrazine (B178648) are sensitive to air oxidation, which leads to the formation of aromatized analogues. clockss.org
While specific details on the reduction of 3-methyl-2H-pyran-2-one are not extensively covered in the provided context, general methodologies for the reduction of α,β-unsaturated lactones can be applied. These methods can lead to the formation of dihydropyranones or even ring-opened products, depending on the reducing agent and reaction conditions.
Transition Metal-Catalyzed Coupling Reactions of Halogenated or Stannyl-Pyranones
Halogenated and stannylated 2H-pyran-2-ones are valuable substrates for transition metal-catalyzed cross-coupling reactions. eie.grthermofisher.com These reactions provide an efficient method for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex substituted pyranones.
The Stille coupling reaction, which involves the coupling of an organostannane with an organic halide in the presence of a palladium catalyst, is a notable example. organic-chemistry.orgharvard.edu For instance, a 3-stannyl derivative of 5-bromo-2-pyrone can react with various halides via the Stille mechanism to produce 3-aryl-5-bromo-2-pyrones with high regioselectivity. researchgate.net These coupling reactions have significantly expanded the synthetic utility of 2H-pyran-2-ones.
Table 2: Examples of Transition Metal-Catalyzed Coupling Reactions
| Reaction Name | Coupling Partners | Catalyst | Product Type |
| Stille Coupling | Organostannane + Organic Halide | Palladium | C-C bond formation |
| Suzuki Coupling | Organoboron compound + Organic Halide | Palladium | C-C bond formation |
| Heck Reaction | Alkene + Organic Halide | Palladium | Substituted Alkene |
| Sonogashira Coupling | Terminal Alkyne + Organic Halide | Palladium/Copper | C-C bond formation |
Reactions with Amines and Hydrazines
The reaction of 2H-pyran-2-ones with amines and hydrazines is a well-established method for the synthesis of various nitrogen-containing heterocycles. researchgate.netnih.gov These reactions typically proceed through a ring-opening/ring-closing mechanism. The nucleophilic amine or hydrazine attacks an electrophilic carbon of the pyranone ring, leading to the opening of the lactone. researchgate.net
The subsequent intramolecular cyclization of the intermediate can lead to the formation of pyridones, pyrazolones, or other heterocyclic systems, depending on the structure of the pyranone and the nitrogen nucleophile. nih.govresearchgate.net For example, the reaction of non-fused 2H-pyran-2-ones with hydrazine hydrate (B1144303) can lead to the formation of 1,4-dihydropyridazines, which can then be oxidized to their aromatic counterparts. clockss.org The nature of the N-nucleophile plays a crucial role in determining the reaction pathway and the final product. nih.gov For instance, aliphatic amines may lead to the formation of enamines without recyclization, whereas dinucleophiles like hydrazines often result in recyclization and the formation of new heterocyclic rings. nih.gov
Design and Development of Advanced 3 Methyl 2h Pyran 2 One Based Analogs
Systematic Exploration of Structural Modifications and Substituent Effects
The systematic exploration of structural modifications to the 2H-pyran-2-one ring has been a key area of research. These modifications often involve the introduction of various substituents at different positions on the pyranone core, leading to significant changes in the molecule's properties and stability. The stability of the 2H-pyran ring is a critical factor, as it can exist in equilibrium with its open isomeric form, a cis-dienone. The position and nature of substituents play a crucial role in influencing this equilibrium. For instance, the presence of an electron-withdrawing group, particularly at the C5-position, tends to favor the closed-ring 2H-pyran structure. mdpi.com
One approach to modifying the 2H-pyran-2-one scaffold involves the condensation of β-alkoxyvinyl polyfluoroalkyl ketones with N-acylglycines in acetic anhydride, which yields 3-acylamino-6-polyfluoroalkyl-2H-pyran-2-ones in high yields. nih.gov Another method involves a palladium-catalyzed alkynylzinc-haloacrylic acid coupling followed by a zinc bromide-catalyzed lactonization to produce 6-alkyl-2H-pyran-2-ones. nih.gov These synthetic strategies allow for the introduction of a wide range of substituents, enabling a systematic study of their effects.
The fusion of the 2H-pyran-2-one ring to other cyclic structures is another important modification that enhances stability. The pyridine-mediated condensation of cyclic 1,3-dicarbonyl compounds with functionalized enals is a method used to generate stable bicyclic 2H-pyrans. nih.gov
The following table summarizes some of the key structural modifications and the synthetic methods employed:
| Modification | Synthetic Method | Resulting Analog |
| Introduction of polyfluoroalkyl groups | Condensation of β-alkoxyvinyl polyfluoroalkyl ketones with N-acylglycines | 3-Acylamino-6-polyfluoroalkyl-2H-pyran-2-ones |
| Introduction of alkyl groups at C6 | Pd-catalyzed coupling and ZnBr2-catalyzed lactonization | 6-Alkyl-2H-pyran-2-ones |
| Fusion to a carbocyclic ring | Pyridine-mediated condensation of cyclic 1,3-dicarbonyls with enals | Bicyclic 2H-pyrans |
Synthesis of Spirocyclic Ketals and Fused Polycyclic Systems Derived from 2H-Pyran-2-ones
The 2H-pyran-2-one scaffold has proven to be a valuable starting point for the synthesis of more complex molecular architectures, including spirocyclic ketals and fused polycyclic systems. These intricate structures are of interest due to their three-dimensional nature and potential for unique chemical properties.
A notable example is the synthesis of highly functionalized spirocyclic ketals through an asymmetric oxidative spirocyclization. mdpi.com This process involves the carbanion-induced ring transformation of 2H-pyran-2-ones with 1,4-cyclohexanedione (B43130) monoethyleneketal under alkaline conditions. Subsequent acidic hydrolysis of the resulting spirocyclic ketals can yield highly substituted 2-tetralones. mdpi.com
The synthesis of fused pyran-2-ones has also been extensively explored. A one-pot synthesis of 3-benzoylamino derivatives of 5- to 8-membered cycloalka[b]pyran-2-ones has been developed, starting from the corresponding alkanones, N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA), and hippuric acid in the presence of acetic anhydride. researchgate.net These fused systems can be further transformed; for example, the benzoylamino group can be deprotected by heating in concentrated sulfuric acid to yield the corresponding 3-amino derivatives. researchgate.net
The following table provides an overview of the synthesis of these complex structures:
| Target Structure | Synthetic Approach | Key Reagents |
| Spirocyclic Ketals | Asymmetric oxidative spirocyclization | 2H-pyran-2-one, 1,4-cyclohexanedione monoethyleneketal, KOH |
| Fused Cycloalka[b]pyran-2-ones | One-pot synthesis | Alkanone, DMFDMA, hippuric acid, acetic anhydride |
Preparation of Functionalized Pyranone Derivatives, Including Hydrazino and Schiff Base Compounds
The introduction of nitrogen-containing functional groups, such as hydrazino and Schiff base moieties, onto the 2H-pyran-2-one framework has led to the development of a new class of derivatives. These functionalizations open up possibilities for further chemical transformations and the creation of compounds with diverse properties.
The synthesis of pyran-3-hydrazide derivatives can be achieved through a multi-component reaction. For example, the reaction of ethyl acetoacetate (B1235776) with malononitrile (B47326) and benzaldehyde (B42025) in the presence of triethylamine (B128534) yields ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate. ajol.info This intermediate can then be reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide derivative. ajol.info This hydrazide can then be used as a building block for the synthesis of hydrazide-hydrazone and pyrazole (B372694) derivatives. ajol.info
Schiff bases derived from pyran-2-ones have also been synthesized. These compounds, which contain a C=N group, are typically formed through the condensation of a primary amine with a carbonyl compound. nih.govnih.gov For instance, a novel Schiff base has been synthesized through the direct condensation of 2,6-diisopropylaniline (B50358) with 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one in ethanol (B145695) under reflux conditions. najah.edu
The following table summarizes the preparation of these functionalized pyranone derivatives:
| Functional Group | Synthetic Route | Key Intermediates/Reagents |
| Hydrazino | Multi-component reaction followed by reaction with hydrazine hydrate | Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate, hydrazine hydrate |
| Schiff Base | Condensation reaction | 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, 2,6-diisopropylaniline |
Creation of Alkyl-Substituted Furo[2,3-c]pyran-2-one Analogs
The butenolide 3-methyl-2H-furo[2,3-c]pyran-2-one is a significant natural product found in smoke that promotes seed germination in a wide variety of plant species. nih.govacs.org Research has led to the identification and synthesis of several alkyl-substituted analogs of this compound, which are also present in smoke.
The synthesis of these analogs allows for a more detailed study of their structure-activity relationships. For example, it has been shown that the methyl substituent at C-3 is important for germination-promoting activity, while substitution at C-7 reduces activity. researchgate.net In contrast, analogs with substituents at C-4 or C-5 largely retain their bioactivity. researchgate.net
The following table lists some of the identified alkyl-substituted furo[2,3-c]pyran-2-one analogs:
| Compound Name | Substitution Pattern |
| 3-Methyl-2H-furo[2,3-c]pyran-2-one | Methyl at C-3 |
| 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one | Methyl at C-3 and C-5 |
Development of Tri-substituted Alpha-Pyrone Derivatives from Microbial Sources
Microorganisms, particularly fungi, are a rich source of structurally diverse and biologically active secondary metabolites, including tri-substituted alpha-pyrone derivatives. These natural products often possess complex structures that serve as inspiration for the development of new synthetic compounds.
Fungal dibenzo-α-pyrones, for example, are derived biosynthetically from acetyl-CoA and malonyl-CoA through the action of polyketide synthase (PKS), followed by a series of addition, enolization, and oxidation reactions. nih.gov Chemical investigation of the marine-derived fungus Alternaria alternata has led to the isolation of new dibenzo-α-pyrone derivatives, such as alternolides A–C. nih.gov
Another example comes from the endophytic fungus Diaporthe sp. CB10100, from which new α-pyrone derivatives, diaporpyrones A–D, have been isolated. nih.gov The proposed biosynthesis of these compounds involves the condensation of three molecules of malonyl-CoA, followed by an aldol-type cyclization and subsequent lactonization to form the six-membered lactone intermediate. nih.gov
The following table highlights some of the tri-substituted alpha-pyrone derivatives isolated from microbial sources:
| Derivative Class | Microbial Source | Example Compounds |
| Dibenzo-α-pyrones | Alternaria alternata (marine-derived fungus) | Alternolides A–C |
| α-Pyrone derivatives | Diaporthe sp. CB10100 (endophytic fungus) | Diaporpyrones A–D |
Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation
Comprehensive Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-methyl-2H-pyran-2-one, providing unambiguous evidence of its carbon skeleton and the specific placement of protons.
¹H NMR Spectroscopy: The 1D proton NMR spectrum is expected to show distinct signals corresponding to the three vinylic protons and the methyl group protons. The chemical shifts are influenced by their electronic environment, particularly their position relative to the electron-withdrawing ester oxygen and the conjugated double bonds. The vinylic protons on the pyranone ring would appear as distinct multiplets in the downfield region, typically between 6.0 and 8.0 ppm, due to the deshielding effect of the conjugated system. The methyl group, being attached to a double bond, would resonate as a singlet or a narrow doublet at approximately 2.0-2.5 ppm. Spin-spin coupling between adjacent vinylic protons would result in characteristic splitting patterns, allowing for their precise assignment.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, six distinct signals are expected. The most deshielded signal, typically appearing above 160 ppm, is characteristic of the carbonyl carbon (C=O) of the lactone. The sp²-hybridized carbons of the pyranone ring would resonate in the range of 100-150 ppm. The carbon of the methyl group would appear in the upfield region of the spectrum, generally below 30 ppm.
2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the molecular structure.
COSY (¹H-¹H Correlation): This experiment reveals proton-proton coupling networks. Cross-peaks would be observed between the signals of adjacent vinylic protons, confirming their connectivity within the ring.
HSQC (¹H-¹³C Correlation): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom, for instance, linking the methyl proton signal to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying the placement of non-protonated (quaternary) carbons, such as the carbonyl carbon and the C-3 carbon bearing the methyl group, by observing their long-range correlations to nearby protons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom No. | Predicted ¹³C Shift (ppm) | Attached Protons | Predicted ¹H Shift (ppm) | Multiplicity |
| 2 | ~163 | - | - | - |
| 3 | ~125 | - | - | - |
| 4 | ~118 | H-4 | ~6.2 | Doublet |
| 5 | ~145 | H-5 | ~7.5 | Doublet of Doublets |
| 6 | ~110 | H-6 | ~6.3 | Doublet |
| CH₃ | ~20 | H-Me | ~2.1 | Singlet |
Note: These are estimated values based on typical ranges for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.
High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Confirmation
Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z). For this compound (C₆H₆O₂), the expected exact mass is approximately 110.0368 atomic mass units. HRMS can measure this value to within a few parts per million (ppm), allowing for the unambiguous determination of the molecular formula and distinguishing it from other isomers.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is useful for analyzing the purity of a sample and identifying the compound based on its retention time and fragmentation pattern. When subjected to electron ionization (EI) in the mass spectrometer, this compound undergoes fragmentation in a predictable manner. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight, along with several fragment ions. Characteristic fragmentation pathways for α,β-unsaturated lactones often involve the loss of carbon monoxide (CO) and rearrangements of the pyranone ring, providing a unique fingerprint for identification. researchgate.net
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Data Type | Expected Value | Significance |
| HRMS | Exact Mass [M+H]⁺ | ~111.0441 | Confirms molecular formula C₆H₆O₂ |
| GC-MS (EI) | Molecular Ion (M⁺) | m/z 110 | Confirms molecular weight |
| GC-MS (EI) | Key Fragment Ion | m/z 82 | Corresponds to loss of CO (M-28) |
| GC-MS (EI) | Key Fragment Ion | m/z 66 | Further fragmentation, possibly loss of oxygen |
Vibrational Spectroscopy (Infrared and Raman) and Electronic Absorption Spectroscopy (UV-Vis) for Functional Group and Conjugation Analysis
Vibrational and electronic spectroscopy provide valuable information about the functional groups and the extent of electronic conjugation within the this compound molecule.
Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the chemical bonds.
IR Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the α,β-unsaturated lactone ring, typically found in the region of 1710-1750 cm⁻¹. Additional significant peaks include those for C=C stretching from the conjugated double bonds around 1600-1650 cm⁻¹, and C-O stretching of the ester group between 1200-1300 cm⁻¹. The C-H stretching vibrations of the vinylic and methyl groups appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C double bonds of the conjugated system, which are highly polarizable, are expected to produce strong signals in the Raman spectrum. The carbonyl group also gives a characteristic Raman band.
Electronic Absorption (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The conjugated π-electron system of this compound is a chromophore that absorbs ultraviolet light. This absorption corresponds to a π → π* electronic transition. The wavelength of maximum absorbance (λ_max) is expected to be in the UV region, likely between 250 and 350 nm, which is characteristic of conjugated enone systems.
Table 3: Key Spectroscopic Data for Functional Group and Conjugation Analysis
| Spectroscopy | Region/Wavelength | Expected Signal | Assignment |
| Infrared (IR) | 1710-1750 cm⁻¹ | Strong, sharp | C=O stretch (α,β-unsaturated lactone) |
| Infrared (IR) | 1600-1650 cm⁻¹ | Medium | C=C stretch (conjugated) |
| Infrared (IR) | 1200-1300 cm⁻¹ | Strong | C-O stretch (ester) |
| Raman | 1600-1650 cm⁻¹ | Strong | C=C stretch (conjugated) |
| UV-Vis | 250-350 nm | λ_max | π → π* transition |
X-ray Diffraction Crystallography for Precise Solid-State Molecular Architecture
X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. This technique requires a single, well-ordered crystal of the compound. While specific crystallographic data for this compound is not widely reported, the application of this method would yield a wealth of structural information.
If a suitable crystal were analyzed, the diffraction of X-rays by the crystal lattice would produce a unique pattern. The analysis of this pattern allows for the calculation of an electron density map of the molecule. From this map, the exact position of each non-hydrogen atom (carbon and oxygen) can be determined with very high precision.
This analysis would confirm:
Planarity: The degree of planarity of the 2H-pyran-2-one ring.
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C=O, C=C, C-O, C-C, C-H) and bond angles, providing insight into the hybridization and strain within the ring.
Conformation: The preferred orientation of the methyl group relative to the ring.
Intermolecular Interactions: How individual molecules of this compound pack together in the crystal lattice, revealing any significant intermolecular forces such as hydrogen bonding (if co-crystallized with a suitable solvent) or π–π stacking interactions between the pyranone rings. This information is crucial for understanding the physical properties of the compound in its solid state.
Computational and Theoretical Investigations of 3 Methyl 2h Pyran 2 One Chemical Systems
Quantum Mechanical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Descriptors
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in studying the electronic structure and reactivity of 2H-pyran-2-one derivatives. semanticscholar.orgmdpi.com These methods provide a detailed understanding of the molecule's properties at an electronic level.
Systematic studies on the structural characteristics of molecules containing the 2-pyranone ring have been conducted using DFT calculations. researchgate.net A common approach involves using the B3LYP exchange-correlation functional combined with various basis sets such as 6-31G(d,p), 6-311G(d,p), and 6-311++G(d,p). semanticscholar.orgmdpi.com Geometrical optimizations are typically performed using a functional like B3LYP with the 6-31G(d,p) basis set, followed by vibrational analysis to confirm that the optimized structure represents a true energy minimum (ground state). semanticscholar.orgmdpi.com
These calculations are used to determine a range of electronic and reactivity descriptors. researchgate.net For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. scispace.com Other calculated QSAR descriptors include molecular weight, chemical potential, softness, and the electrophilicity index, which help in building relationships between a compound's structure and its activity. researchgate.net Natural Bond Orbital (NBO) analysis is another technique employed to characterize the electronic properties of these molecules. scifiniti.com
Table 1: Common DFT Functionals and Basis Sets Used in 2H-Pyran-2-one Studies
| Method Type | Examples | Application |
|---|---|---|
| Exchange-Correlation Functionals | B3LYP, CAM-B3LYP | Geometrical optimization, electronic property calculations. semanticscholar.orgmdpi.com |
| Basis Sets | 6-31G(d,p), 6-311G(d,p), 6-311++G(d,p) | Used in combination with functionals for accurate calculations of molecular geometry and properties. semanticscholar.orgmdpi.comresearchgate.net |
These computational approaches have been successfully applied to understand the structural characteristics of various substituted 2H-pyran-2-ones, providing insights into their stability and potential reactivity. researchgate.net
Molecular Dynamics Simulations for Understanding Solvation, Conformational Dynamics, and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems, offering insights into processes that are often inaccessible by laboratory measurements alone. semanticscholar.orgmdpi.comescholarship.org For 2H-pyran-2-one derivatives, MD simulations are employed to understand their conformational dynamics, behavior in solution (solvation), and interactions with other molecules. semanticscholar.orgmdpi.com
In a typical MD setup for studying these compounds, simulations are performed for a duration of around 10 nanoseconds at a controlled temperature (e.g., 300 K) and pressure. semanticscholar.org The OPLS3e force field is one of the models used to describe the interatomic forces within the system. semanticscholar.orgmdpi.com To simulate solvation, the molecule is placed in a solvent, such as water, which is often treated with a model like the simple point charge (SPC) model. semanticscholar.org
A key application of MD is to calculate the interaction energy between the solute (the pyranone derivative) and the solvent. semanticscholar.org This is done by comparing the total energy of the solvated system to the energies of the isolated solute and solvent. semanticscholar.org Studies on various 2H-pyran-2-one derivatives have shown a range of interaction energies with water, from approximately 63 kcal/mol to 77 kcal/mol, indicating significant differences in how strongly they interact with the solvent. semanticscholar.org
MD simulations also provide detailed information on specific intermolecular interactions, such as hydrogen bonding. For example, analyses have revealed that certain derivatives form, on average, around three hydrogen bonds with surrounding water molecules. semanticscholar.org By calculating Radial Distribution Functions (RDFs), researchers can investigate the local reactivity and preferred interaction sites of the molecule with the solvent. semanticscholar.org This dynamic view complements the static picture provided by quantum mechanical calculations, offering a more complete understanding of the molecule's behavior in a realistic environment. semanticscholar.orgmdpi.com
Theoretical Studies of Tautomerism and Energy Landscapes
Tautomerism, the interconversion of structural isomers through the migration of a proton and the shifting of double bonds, is a critical phenomenon in many organic molecules, including derivatives of 2H-pyran-2-one. scifiniti.comnih.govnih.gov Theoretical studies, primarily using quantum-chemical methods like DFT, are essential for investigating the potential tautomeric forms and their relative stabilities. scifiniti.com
For certain substituted 2H-pyran-2-ones, particularly those with a hydroxyl group, keto-enol tautomerism is a significant consideration. scifiniti.com For example, in 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, two primary enol tautomers can exist. scifiniti.com Computational methods at the DFT/B3LYP/6-311G** level have been used to study this tautomerization process. scifiniti.com
By calculating the Gibbs free energies of the different tautomers, researchers can predict their relative populations in various environments. scifiniti.com Calculations have shown that the 4-hydroxy enol tautomer is generally the dominant form. scifiniti.com The energy landscape reveals the stability of different isomers; for instance, in one study, the keto form of a related compound was found to be more stable than the enol form by approximately 16-18 kcal/mol, depending on the solvent. The transition states connecting these tautomers often involve four-membered ring conformations.
The solvent can influence the tautomeric equilibrium. Theoretical calculations can account for solvent effects, showing, for example, that the population of a less stable tautomer might increase in a nonpolar solvent, although it may still not become the dominant species. scifiniti.com These theoretical investigations of the energy landscape provide crucial insights into the structural dynamics and potential reactivity changes that arise from tautomeric transformations. scifiniti.com
Table 2: Calculated Relative Free Energy of Tautomers for a 2H-Pyran-2-one Derivative
| Tautomer | Solvent | Relative Gibbs Free Energy (ΔG, kcal/mol) | Population (%) |
|---|---|---|---|
| Tautomer A (4-hydroxy enol) | Gas Phase | 0.00 | 99.8 |
| Tautomer B | Gas Phase | 3.84 | 0.2 |
| Tautomer A (4-hydroxy enol) | CCl4 | 0.00 | 87.1 |
| Tautomer B | CCl4 | 1.15 | 12.9 |
Data derived from studies on 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one. scifiniti.com
Prediction of Biological Activity Spectra for Compounds using In Silico Approaches
In silico (computational) approaches are increasingly used in drug discovery to predict the biological activity and drug-likeness of novel compounds before they are synthesized, saving time and resources. nih.gov For derivatives of pyranone, various bioinformatic methods and online tools are employed to screen for potential therapeutic applications. consensus.appchemistry.kzresearchgate.net
One common step is to evaluate physicochemical and pharmacokinetic parameters using services like Molinspiration Cheminformatics. consensus.appchemistry.kz This helps determine if a compound adheres to guidelines like Lipinski's "rule of five," which predicts if a compound has properties that would make it a likely orally active drug in humans. chemistry.kz
Virtual screening programs like Prediction of Activity Spectra for Substances (PASS) are used to predict a wide range of biological activities. chemistry.kzresearchgate.net For new derivatives of a related compound, 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one, PASS screening identified potential antidiabetic activity and activity for treating phobic disorders and dementias. chemistry.kzresearchgate.net Other predicted activities from these in silico tools include enzyme inhibition, G-protein coupled receptor ligand activity, and ion channel modulation. chemistry.kzresearchgate.net These predictions can guide further experimental testing by highlighting the most promising biological targets for a given compound. nih.gov
Table 3: Examples of In Silico Predicted Activities for Pyranone Derivatives
| Predicted Activity | Computational Tool/Method |
|---|---|
| Enzyme inhibitor | Molinspiration, PASS |
| G-protein coupled receptor ligand | Molinspiration |
| Ion channel modulator | Molinspiration |
| Antidiabetic activity | PASS |
| Treatment of phobic disorders | PASS |
Data based on predictions for 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one derivatives. chemistry.kzresearchgate.net
Computational Analysis of Molecular Electrostatic Potentials and Local Ionization Energies
To understand and predict the chemical reactivity of molecules like 3-methyl-2H-pyran-2-one, computational chemists analyze properties related to the electron distribution, such as the Molecular Electrostatic Potential (MEP) and Average Local Ionization Energy (ALIE). semanticscholar.org These descriptors provide a detailed map of a molecule's reactive sites. semanticscholar.orgmdpi.com
The Molecular Electrostatic Potential (MEP) is a real physical property that describes the electrostatic interaction energy between the molecule and a positive point charge at any given location. researchgate.net It is calculated from the molecule's electron density and nuclear charges. researchgate.net Regions with a negative MEP (electron-rich areas) are susceptible to electrophilic attack, while positive MEP regions (electron-poor areas) are prone to nucleophilic attack. semanticscholar.org For 2H-pyran-2-one analogues, MEP analysis helps identify the most important molecular sites for interactions. semanticscholar.org
The Average Local Ionization Energy (ALIE) is another powerful descriptor, defined as the average energy needed to remove an electron from any point in the space of a molecule. semanticscholar.orgresearchgate.net It is calculated on the molecular surface. researchgate.net Regions with low ALIE values indicate sites where electrons are most easily removed, making them the most reactive sites for electrophilic attack. semanticscholar.org In studies of 2H-pyran-2-one derivatives, both MEP and ALIE have been calculated using DFT at the B3LYP/6-31G(d,p) level of theory to predict global and local reactivity properties. semanticscholar.orgmdpi.com Together, these computational analyses provide a robust framework for understanding the chemical behavior of these compounds. semanticscholar.orgmdpi.com
Mechanistic Elucidation of Biological Activities Associated with 2h Pyran 2 One Derivatives
Plant Growth Regulation and Seed Germination Promotion by Karrikinolides
Karrikinolides, a family of butenolide compounds found in smoke from burnt vegetation, are potent plant growth regulators. The first karrikin identified, KAR₁, is 3-methyl-2H-furo[2,3-c]pyran-2-one, a compound that significantly promotes seed germination, particularly in fire-following species. researchgate.netthe-innovation.orgnih.gov The biological activity of these molecules is mediated through a specific signaling pathway that shares components with the strigolactone response pathway.
The central receptor for karrikins in plants is KARRIKIN INSENSITIVE 2 (KAI2), an α/β hydrolase superfamily protein. the-innovation.orgnih.gov The KAI2 protein contains a hydrophobic pocket where it binds to karrikin molecules like KAR₁. the-innovation.org This binding event is believed to initiate a conformational change in the KAI2 receptor.
The signal transduction pathway proceeds as follows:
Perception : KAI2 perceives the karrikin signal. It is also hypothesized to be the receptor for an unknown endogenous plant hormone, provisionally named KAI2 ligand (KL). nih.govnih.govfrontiersin.org
Complex Formation : Upon binding the ligand, KAI2 interacts with the F-box protein MORE AXILLARY GROWTH 2 (MAX2). the-innovation.orgnih.gov
Ubiquitination and Degradation : This KAI2-MAX2 complex then targets repressor proteins, specifically SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2), for ubiquitination and subsequent degradation by the 26S proteasome. the-innovation.orgnih.gov
Gene Expression : The degradation of these repressor proteins alleviates the inhibition of downstream genes, leading to a reprogramming of transcription that ultimately results in the promotion of seed germination and other developmental changes. nih.gov
This signaling cascade is analogous to the strigolactone pathway, where the D14 receptor (a homolog of KAI2) perceives strigolactones and also signals through MAX2 to degrade different SMXL proteins. the-innovation.orgfrontiersin.org
Structure-activity relationship (SAR) studies on analogues of 3-methyl-2H-furo[2,3-c]pyran-2-one (KAR₁) have provided critical insights into the structural requirements for germination-promoting activity. Modifications to the pyran ring and the butenolide moiety have varying effects on biological potency. The pyran moiety is considered essential for inducing seed germination, although minor modifications can be tolerated. researchgate.net
| Modification Site | Substituent | Effect on Biological Potency | Species Tested |
| C-3 | Removal of methyl group | Reduced activity | Lactuca sativa, Emmenanthe penduliflora, Solanum orbiculatum |
| C-4 | Various substituents | Activity largely retained | Lactuca sativa, Emmenanthe penduliflora, Solanum orbiculatum |
| C-5 | Various substituents | Activity largely retained | Lactuca sativa, Emmenanthe penduliflora, Solanum orbiculatum |
| C-7 | Various substituents | Reduced activity | Lactuca sativa, Emmenanthe penduliflora, Solanum orbiculatum |
This table summarizes general findings from SAR studies on karrikinolide analogues based on available research. researchgate.net
The methyl group at the C-3 position of the butenolide ring is a key structural feature for the biological activity of karrikinolide (KAR₁). researchgate.net Studies comparing KAR₁ with its unmethylated counterpart show that the presence of this methyl group is important for potent germination-promoting activity in several smoke-responsive plant species. researchgate.net While the precise mechanistic role is not fully elucidated, it is likely that the C-3 methyl group contributes to the specific binding affinity and proper orientation of the molecule within the hydrophobic pocket of the KAI2 receptor, thereby ensuring an efficient initiation of the downstream signaling cascade. the-innovation.org
Antimicrobial and Antifungal Mechanisms of Action of Pyranone Derivatives
Derivatives of 2H-pyran-2-one have demonstrated significant antimicrobial and antifungal properties. The core pyranone structure serves as a versatile scaffold for developing new antimicrobial agents.
One study isolated two new α-pyrones, ficipyrones A and B, from the endophytic fungus Pestalotiopsis fici. Ficipyrone A exhibited antifungal activity against the plant pathogen Gibberella zeae with an IC₅₀ value of 15.9 μM. nih.gov Another study investigating 2H-pyran-3(6H)-one derivatives found that the α,β-unsaturated ketone (enone) system is essential for their antimicrobial activity. nih.gov The activity is influenced by the size and nature of substituents at the C-2 and C-6 positions, with bulky substituents at C-2 enhancing antibacterial activity against Gram-positive bacteria. nih.gov For example, 2-[4-(phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one showed a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Staphylococcus aureus. nih.gov The proposed mechanism for some adducts involves a retro-Michael reaction, which releases the active enone system. nih.gov
Furthermore, a pyranone derivative obtained from Aspergillus candidus showed broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi, including Candida albicans. researchgate.net
Mechanistic Investigations of Antiproliferative and Anticancer Effects of Pyranone Analogues
The pyran ring is considered a privileged structure in medicinal chemistry, and its derivatives have shown promising anticancer properties. researchgate.netnih.gov Mechanistic studies are focused on identifying their cellular targets and pathways.
Several pyranone derivatives isolated from the endophytic fungus Phoma sp. were evaluated for their cytotoxic activity. New compounds phomapyrone A and phomapyrone B, along with a new coumarin, showed moderate inhibitory activity against the human acute promyeloid leukemia (HL-60) cell line. frontiersin.org A series of synthesized dihydropyrano[4,3-b]pyran derivatives also demonstrated potent antiproliferative activity against human colon adenocarcinoma (SW-480) and breast cancer (MCF-7) cell lines. nih.gov Molecular docking studies for these compounds suggested that they are well-accommodated within the binding site of cyclin-dependent kinase-2 (CDK2), a key regulator of the cell cycle, indicating that CDK2 inhibition may be a primary mechanism of their anticancer action. nih.gov
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Phomacumarin A | HL-60 | 31.02 |
| Phomapyrone A | HL-60 | 34.62 |
| Phomapyrone B | HL-60 | 27.90 |
| Dihydropyrano[4,3-b]pyran deriv. (4g) | SW-480 | 34.6 |
| Dihydropyrano[4,3-b]pyran deriv. (4g) | MCF-7 | 42.6 |
| Dihydropyrano[4,3-b]pyran deriv. (4i) | SW-480 | 35.9 |
| Dihydropyrano[4,3-b]pyran deriv. (4i) | MCF-7 | 34.2 |
| Dihydropyrano[4,3-b]pyran deriv. (4j) | SW-480 | 38.6 |
| Dihydropyrano[4,3-b]pyran deriv. (4j) | MCF-7 | 26.6 |
This interactive table presents the half-maximal inhibitory concentration (IC₅₀) values of various pyranone analogues against different human cancer cell lines. nih.govfrontiersin.org
Herbicidal Mechanisms of Action, Including Metabolic and Cellular Disruptions
Leveraging natural product scaffolds is a promising strategy for discovering new herbicides. A series of 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives were designed and synthesized based on a natural enamino diketone skeleton. mdpi.combohrium.comresearchgate.net
Bioassays revealed that these compounds possessed good pre-emergence herbicidal activity against a range of weeds, including Abutilon theophrasti (velvetleaf) and Amaranthus retroflexus (redroot pigweed), while showing good crop safety for wheat, soybean, and sorghum. mdpi.combohrium.com A preliminary investigation into the molecular mode of action was conducted using RNA sequencing on weeds treated with a particularly active analogue, APD-II-15. The results suggested that the herbicidal effect and subsequent growth inhibition might stem from the disruption of carbon metabolism and the formation of the cytoskeleton. mdpi.comresearchgate.net These disruptions would fundamentally interfere with the weed's ability to produce energy and maintain cellular structure, leading to its death.
General Structure-Activity Relationship (SAR) Methodologies for Biological Efficacy Optimization
The therapeutic potential of compounds based on the 2H-pyran-2-one scaffold is vast, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. nih.gov The optimization of these activities is heavily reliant on understanding the structure-activity relationship (SAR), which explores how the chemical structure of a molecule influences its biological efficacy. By systematically modifying the 2H-pyran-2-one core and analyzing the resultant changes in activity, researchers can design more potent and selective agents. nih.gov Methodologies for elucidating these relationships range from traditional synthetic modifications and biological screening to advanced computational approaches like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.
Antimicrobial Activity
The antimicrobial properties of 2H-pyran-2-one derivatives are significantly influenced by the nature and position of substituents on the pyran ring. A key structural feature for the antibacterial activity of 6-hydroxy-2H-pyran-3(6H)-one derivatives is the α,β-unsaturated ketone system. nih.gov SAR studies have demonstrated that modifications at the C-2 and C-6 positions are particularly crucial for activity against Gram-positive bacteria. nih.gov
Detailed research findings indicate that increasing the bulk of the substituent at the C-2 position generally leads to greater antibacterial activity. nih.gov Furthermore, the introduction of specific moieties such as phenylthio, benzenesulfonyl, and p-bromophenyl has been shown to be beneficial for antimicrobial action. nih.gov For instance, certain derivatives have demonstrated significant potency, as highlighted in the table below.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus | 1.56 µg/mL |
| 2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | Streptococcus sp. | 0.75 µg/mL |
Anticancer Activity
In the realm of oncology, 2H-pyran-2-one derivatives have emerged as promising scaffolds for the development of novel anticancer agents. The cytotoxic effects of these compounds are closely tied to their substitution patterns. For example, a series of novel spiro-4H-pyran derivatives were synthesized and evaluated for their in vitro activity against various cancer cell lines. The results underscored the importance of specific structural features for potent anticancer effects.
The following table summarizes the cytotoxic activity of selected pyran derivatives against different human cancer cell lines, showcasing the impact of structural modifications on their efficacy.
| Compound | Cancer Cell Line | IC50 Value |
|---|---|---|
| A novel spiro-4H-pyran derivative (5a) | Non-small-cell lung cancer (A549) | Potent Activity |
| A novel spiro-4H-pyran derivative (5a) | Human malignant melanoma (A375) | Potent Activity |
| A novel spiro-4H-pyran derivative (5a) | Prostate cancer (LNCaP) | Potent Activity |
| 6-amino-5-cyano-1-(3-ethylphenyl)-2-oxo-4-(substituted)-1,2-dihydropyridine-3-carbonitriles (4e) | Liver human tumor (HepG2) | 19.2 µM |
| 6-amino-5-cyano-1-(3-ethylphenyl)-2-oxo-4-(substituted)-1,2-dihydropyridine-3-carbonitriles (4d) | Liver human tumor (HepG2) | 26.5 µM |
Anti-inflammatory Activity and Enzyme Inhibition
The anti-inflammatory potential of 2H-pyran-2-one derivatives is often linked to their ability to inhibit key enzymes in inflammatory pathways, such as cyclooxygenase-2 (COX-2). QSAR studies on 2,3-diaryl benzopyrans and pyrans as selective COX-2 inhibitors have revealed that the inhibitory activity is a function of their hydrophobic and electronic properties. researchgate.net Lipophilicity, represented by the logP value, has been identified as a critical parameter, with a positive correlation to COX-2 inhibition, suggesting a hydrophobic binding site in the enzyme. researchgate.net
Molecular docking studies have further elucidated the binding modes of these inhibitors within the active site of enzymes. For instance, in the development of novel heterocyclic derivatives comprising pyrazole (B372694), pyridine, and/or pyran moieties as COX-2 inhibitors, docking studies helped to understand the interactions with key amino acid residues. nih.govnih.gov
The following table presents data on the enzyme inhibitory activity of selected pyran-containing compounds.
| Compound Class/Derivative | Target Enzyme | Key SAR Finding |
|---|---|---|
| 2,3-Diaryl Benzopyrans/Pyrans | COX-2 | Positive correlation between lipophilicity (LogP) and inhibitory activity. researchgate.net |
| Pyran-based derivatives | Protein Kinase CK2 | Introduction of an aminoalkyl group at the 6-position of an indazole ring fused to the pyran system improved efficacy. nih.gov |
Computational Approaches in SAR
Modern drug discovery heavily relies on computational methods to predict the biological activity of novel compounds and to understand their mechanism of action at a molecular level. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For 2H-pyran-2-one derivatives, QSAR studies have been employed to predict their antimicrobial and enzyme inhibitory activities, identifying key molecular descriptors such as molecular connectivity indices and topological parameters that correlate with efficacy. researchgate.netnih.gov
Molecular docking simulations provide insights into the binding orientation and affinity of a ligand within the active site of a target protein. This information is invaluable for rational drug design, allowing for the optimization of substituents on the 2H-pyran-2-one scaffold to enhance interactions with the target and improve biological activity. Computational analysis has been used to investigate the reactivity properties of 2H-pyran-2-one analogues, identifying key molecular sites for interaction. mdpi.com
Advanced Applications and Future Directions in 3 Methyl 2h Pyran 2 One Research
Role as Versatile Synthons and Building Blocks in Complex Organic Synthesis
The unique structural and electronic properties of the 2H-pyran-2-one ring system make it a highly valuable synthon for organic chemists. These compounds contain both electrophilic and nucleophilic centers, allowing them to participate in a wide array of chemical transformations. researchgate.net Their utility as building blocks is particularly evident in their application in cycloaddition and ring-transformation reactions to construct complex molecular architectures. researchgate.netresearchgate.net
One of the most powerful applications of pyran-2-ones is their use as dienes in [4+2] Diels-Alder cycloadditions. researchgate.netorgsyn.org For instance, 3-benzoylamino derivatives of 2H-pyran-2-ones react with dienophiles like maleimides to yield bicyclic adducts, which can serve as precursors to a variety of complex carbocyclic and heterocyclic systems. researchgate.net
Furthermore, pyran-2-ones can undergo ring-transformation reactions to generate highly substituted aromatic compounds. researchgate.netmdpi.com In reactions with various alkynes, 3-benzoylamino-2H-pyran-2-ones have been transformed into substituted aniline, biphenyl, and terphenyl derivatives. researchgate.netsemanticscholar.org This strategy provides a powerful route to classes of molecules that are otherwise challenging to synthesize.
The pyranone motif is also central to the synthesis of numerous natural products. nih.govnih.gov Methodologies like the Lewis acid-mediated Prins reaction have been developed to construct highly functionalized, chiral pyran molecules, which are key components of bioactive macrocyclic natural products such as neopeltolide (B1256781) and okilactiomycin. nih.govnih.gov The strategic incorporation of the pyranone unit allows for convergent and flexible synthetic routes to these complex targets. nih.gov
Agricultural and Horticultural Applications Beyond Basic Seed Germination
While the closely related smoke-derived butenolide, 3-methyl-2H-furo[2,3-c]pyran-2-one (also known as Karrikin 1 or KAR1), is renowned for its potent seed germination stimulating properties, research has uncovered broader applications for this class of compounds in agriculture and horticulture. cambridge.orgacs.org These applications extend beyond initial germination to influence subsequent plant growth and to offer novel strategies for crop and land management.
Another innovative application lies in weed management. A synthesized form of 3-methyl-2H-furo[2,3-c]pyran-2-one has been shown to stimulate the emergence of economically significant weed species, including Avena fatua (wild oat) and Raphanus raphanistrum (wild radish), from the soil seed bank. researchgate.net This induced germination allows for the synchronized removal of weed populations before crop planting, offering a potential agent for broad-acre weed control and land restoration efforts. researchgate.net
Development of Novel Agrochemicals Based on Pyranone Scaffolds
The inherent biological activity of many natural products containing a pyranone ring has inspired the design and synthesis of novel agrochemicals. The pyranone scaffold serves as a versatile template for developing new herbicides, fungicides, and insecticides through rational design and molecular hybridization. nih.govmdpi.com
A notable example is the development of novel herbicidal leads based on the 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione skeleton. By combining the natural enamino diketone structure with features from other known herbicides, researchers have created new compounds with potent pre-emergence herbicidal activity. mdpi.com One such derivative, APD-II-15, demonstrated significant inhibition of numerous broadleaf and grass weeds while showing good crop safety for wheat, soybean, and sorghum. mdpi.com Preliminary studies suggest its mode of action may involve the disruption of carbon metabolism and cytoskeleton formation in weeds. mdpi.com
The development of such compounds highlights the potential of the pyranone scaffold in the ongoing search for new agrochemicals that possess novel modes of action, which is crucial for managing the evolution of resistance to existing products. jst.go.jp
| Weed Species | Common Name | Inhibition at 187.5 g ha⁻¹ |
|---|---|---|
| Abutilon theophrasti | Velvetleaf | > 60% |
| Amaranthus retroflexus | Redroot Pigweed | > 60% |
| Echinochloa crus-galli | Barnyard Grass | > 60% |
| Avena fatua | Wild Oat | > 60% |
| Chenopodium album | Common Lambsquarters | > 60% |
| Capsella bursa-pastoris | Shepherd's Purse | > 60% |
Investigation of Corrosion Inhibition Properties of Pyranone Derivatives
In the field of materials science, pyranone derivatives are emerging as effective and environmentally conscious corrosion inhibitors, particularly for protecting mild steel in acidic environments. research-nexus.netbiointerfaceresearch.com The efficacy of these organic compounds stems from their molecular structure, which typically includes heteroatoms (like oxygen), aromatic rings, and π-conjugated double bonds. biointerfaceresearch.comresearchgate.net
These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that shields the metal from the corrosive medium. research-nexus.netresearchgate.net The mechanism of inhibition often involves the lone pair electrons on the oxygen atoms and the π-electrons of the aromatic system, which can interact with the vacant d-orbitals of iron atoms on the steel surface. biointerfaceresearch.com
Studies have demonstrated that the inhibition efficiency of pyranone derivatives increases with their concentration. research-nexus.netafricaresearchconnects.com For example, newly synthesized benzopyranone and other pyran derivatives have shown high inhibition efficiencies, often exceeding 90%, for mild steel in hydrochloric acid solutions. research-nexus.netresearchgate.netresearchgate.net The adsorption of these inhibitors on the steel surface has been found to follow the Langmuir adsorption isotherm, indicating the formation of a stable monolayer on the metal. research-nexus.netresearchgate.net This research opens avenues for the development of novel, high-performance corrosion inhibitors for various industrial applications.
| Inhibitor | Corrosive Medium | Max Concentration | Inhibition Efficiency (IE%) |
|---|---|---|---|
| N-((7-acetoxy-2-oxo-2H-1-benzopyran-4-yl) methyl)-2-(acryloyloxy)-N,N-dimethylethanaminium bromide (AOBAB) | 1.0 M HCl | 1 mM | 96.1% |
| 2-amino-4-(2-chlorophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile (PY-2Cl) | 1.0 M HCl | 10⁻³ M | 91.2% |
| 2-amino-4-(4-chlorophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile (PY-4Cl) | 1.0 M HCl | 10⁻³ M | 85.8% |
| 2-Amino-3-cyano-4-(4-nitrophenyl)-7,7-dimethyl-5-oxo-4H-5,6,7,8-tetrahydrobenzo[b]pyran (ZE2-4-NO2) | 1.0 M HCl | 10⁻³ M | 93.7% |
Emerging Roles in Chemical Biology and Advanced Signaling Systems
The pyranone scaffold is at the heart of molecules that play critical roles in biological signaling, particularly in plants. The study of karrikins, a family of butenolide compounds including 3-methyl-2H-furo[2,3-c]pyran-2-one, has provided profound insights into a sophisticated signaling network that governs plant growth and development.
These pyranone-containing molecules act like plant hormones at very low concentrations. biosynth.com Their biological activity is initiated through a specific perception mechanism involving a receptor protein. This binding event triggers a signal transduction cascade within the cell, leading to downstream physiological responses. This signaling pathway shows intricate cross-talk with the plant's own hormonal systems, indicating a complex regulatory network.
The discovery and elucidation of the karrikin signaling pathway represent a significant advance in chemical biology. It demonstrates how a small molecule, originating from an external environmental cue like smoke, can be perceived by an organism and integrated into its developmental programs. This understanding not only deepens our knowledge of plant biology but also provides powerful chemical tools to probe and manipulate these advanced signaling systems for agricultural benefit or further scientific discovery.
Concluding Remarks and Future Research Perspectives
Synthesis of Current Academic Understanding and Discoveries
The 2H-pyran-2-one core is recognized for its significant biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. iosrjournals.orgfrontiersin.org This has driven extensive research into the synthesis and functionalization of its derivatives. researchgate.net Methodologies for constructing the pyranone ring are diverse, ranging from classical cyclization reactions to modern transition metal-catalyzed processes and bioinspired enzymatic strategies. iosrjournals.orgnih.govmdpi.com Furthermore, computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have been employed to understand the reactivity and pharmaceutical potential of various pyranone analogues. mdpi.com
However, within this broad field, the specific compound 3-methyl-2H-pyran-2-one remains conspicuously under-researched. While its existence is confirmed through chemical supplier databases, which provide basic physical data, there is a notable scarcity of dedicated academic studies on its synthesis, unique properties, or biological activity. Most detailed research focuses on other isomers or more complex fused systems, such as the well-documented seed germination stimulant, 3-methyl-2H-furo[2,3-c]pyran-2-one (Karrikinolide). nih.govresearchgate.net
The current academic understanding of this compound is therefore largely indirect, extrapolated from the general chemistry of the α-pyrone class rather than from direct empirical investigation. It is known as a potential synthetic intermediate, but its specific contributions to the vast chemical and biological potential of pyranones are yet to be discovered.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 31678-73-6 | lookchem.comguidechem.com |
| Molecular Formula | C₆H₆O₂ | lookchem.comchembuyersguide.com |
| Molecular Weight | 110.11 g/mol | chembuyersguide.com |
| Appearance | White crystalline powder | lookchem.com |
| Purity | ≥98% | lookchem.com |
| Reported Application | Pharmaceutical raw material | lookchem.com |
Identification of Persistent Research Challenges and Unexplored Avenues
The primary challenge surrounding this compound is the fundamental lack of focused research. This gap in the scientific literature presents several specific challenges and, consequently, numerous unexplored avenues for investigation.
Selective Synthesis: While many methods exist for creating substituted pyranones, developing highly efficient and regioselective synthetic routes that specifically yield the 3-methyl isomer remains a challenge. mdpi.comnih.gov Existing protocols may produce mixtures of isomers, complicating purification and limiting the availability of the pure compound for further study.
Characterization of Reactivity: The electronic and steric influence of the methyl group at the C3 position on the pyranone ring's reactivity has not been systematically studied. This includes its behavior in key reactions for which the pyranone scaffold is known, such as Diels-Alder cycloadditions, Michael additions, and ring-opening or ring-transformation reactions. researchgate.netresearchgate.net
Biological Screening: There is a complete absence of data on the biological activities of this compound. Its potential as an anticancer, antimicrobial, anti-inflammatory, or phytotoxic agent is entirely unexplored, despite the proven activities of many other pyranone derivatives. frontiersin.orgsemanticscholar.org
Application as a Building Block: The utility of this compound as a precursor for the synthesis of other complex heterocycles has not been investigated. Functionalized pyranones are valuable synthons, and the unique substitution pattern of this compound could offer novel synthetic pathways. researchgate.netresearchgate.net
Table 2: Comparative Overview of Research Focus on Pyranone Derivatives
| Research Area | General 2H-Pyran-2-ones | 3-methyl-2H-furo[2,3-c]pyran-2-one | This compound |
|---|---|---|---|
| Synthesis Methods | Extensively documented | Multiple targeted syntheses reported | Not specifically documented |
| Biological Activity | Wide range reported (anticancer, antimicrobial, etc.) | Well-defined (seed germination stimulant) | Unknown |
| Natural Occurrence | Frequently found in fungi, plants, and marine organisms | Identified in plant-derived smoke | Not documented |
| Academic Citations | Thousands | Hundreds | Minimal |
Proposed Future Research Directions and Potential Innovations
The significant knowledge gap concerning this compound provides a clear roadmap for future research. The following directions are proposed to unlock the potential of this simple yet overlooked molecule.
Development of Novel Synthetic Methodologies: Future work should focus on creating stereoselective and high-yield synthetic routes tailored for this compound. This could involve adapting existing pyranone syntheses, such as phosphine-catalyzed annulations or transition-metal-mediated cyclizations, to favor the C3-methyl substitution pattern. nih.govacs.org Innovations in flow chemistry could provide precise control over reaction conditions to enhance selectivity and yield. iosrjournals.org
Comprehensive Biological Evaluation: A systematic screening program is essential to determine the bioactivity profile of this compound. This should include a broad panel of assays, such as:
Anticancer assays against various human tumor cell lines (e.g., HL-60, PC-3, HT-29), as other pyranones have shown cytotoxicity. frontiersin.org
Antimicrobial assays against a range of pathogenic bacteria and fungi.
Anti-inflammatory assays to measure the inhibition of key inflammatory pathways.
Phytotoxicity and plant growth regulation assays to explore potential agricultural applications.
Computational and Mechanistic Studies: Theoretical studies using DFT calculations could predict the molecule's electronic properties, stability, and reactivity. mdpi.com These in-silico models can guide experimental work by identifying the most probable reaction pathways and potential biological targets, thereby accelerating the discovery process.
Exploration in Materials Science and Synthetic Chemistry: Research should be directed towards utilizing this compound as a versatile chemical intermediate. Its potential for derivatization could lead to novel libraries of compounds for drug discovery or the synthesis of functional materials. Its role as a precursor for generating diverse heterocycles like pyridines, quinolines, or pyrazoles through ring-transformation reactions warrants thorough investigation. researchgate.net
By pursuing these research avenues, the scientific community can move this compound from a mere catalog entry to a well-characterized compound with potentially unique and valuable applications in medicine, agriculture, and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
